Dimethyl 1-(4-fluorobenzyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that features a dihydropyridine core, substituted with a fluorophenyl group, a thiophene ring, and two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, ketones, and amines under acidic or basic conditions to form the dihydropyridine ring. The thiophene and fluorophenyl groups are introduced through subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting carboxylates to alcohols.
Substitution: The fluorophenyl and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups onto the fluorophenyl or thiophene rings .
Scientific Research Applications
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings, such as suprofen and articaine, which have notable pharmacological properties.
Dihydropyridine Derivatives: Other dihydropyridine compounds, like nifedipine, used as calcium channel blockers in medicine.
Uniqueness
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its combination of a fluorophenyl group, a thiophene ring, and dihydropyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H18FNO4S |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
dimethyl 1-[(4-fluorophenyl)methyl]-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H18FNO4S/c1-25-19(23)15-11-22(10-13-5-7-14(21)8-6-13)12-16(20(24)26-2)18(15)17-4-3-9-27-17/h3-9,11-12,18H,10H2,1-2H3 |
InChI Key |
NKQUPSOOUQOFBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OC)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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